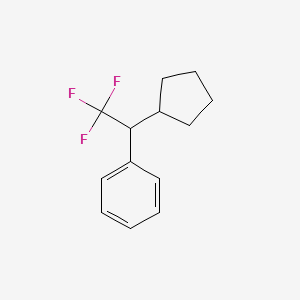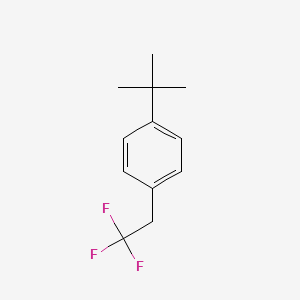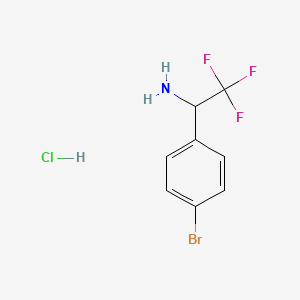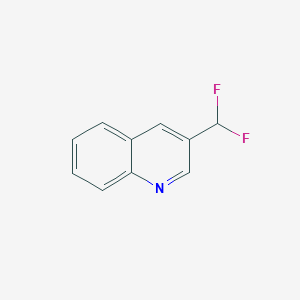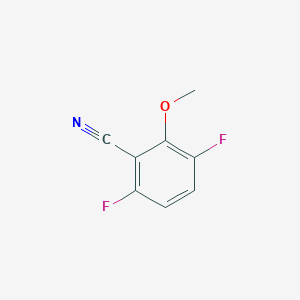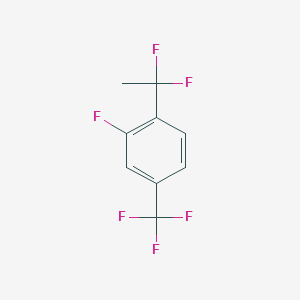
1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene
Overview
Description
1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of fluorinated aromatic compounds. These compounds are characterized by the presence of fluorine atoms attached to the benzene ring, which imparts unique chemical and physical properties. The presence of multiple fluorine atoms in the structure makes this compound particularly interesting for various applications in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the difluoromethylation of a suitable aromatic precursor. This can be accomplished using difluoromethylating reagents such as 1,1-difluoroethyl chloride (CH3CF2Cl) under specific reaction conditions . The reaction typically requires the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing cost-effective and readily available starting materials. The optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic aromatic substitution can be performed using strong nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The presence of fluorine atoms makes the compound suitable for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique fluorinated structure, which can enhance the metabolic stability and bioavailability of drug candidates.
Agrochemicals: It is employed in the synthesis of agrochemicals, such as herbicides and insecticides, where the fluorine atoms contribute to the efficacy and environmental stability of the products.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene is primarily influenced by the presence of fluorine atoms, which can affect the compound’s electronic properties and reactivity. The fluorine atoms can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions, which can modulate the compound’s binding affinity to molecular targets. The specific molecular targets and pathways involved depend on the application and the context in which the compound is used.
Comparison with Similar Compounds
1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:
1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene: Similar in structure but with different substitution patterns on the benzene ring.
4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene: Another fluorinated aromatic compound with a different arrangement of fluorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and applications in various fields.
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c1-8(11,12)6-3-2-5(4-7(6)10)9(13,14)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZGEEQKPILWNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701196780 | |
| Record name | 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-16-5 | |
| Record name | 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



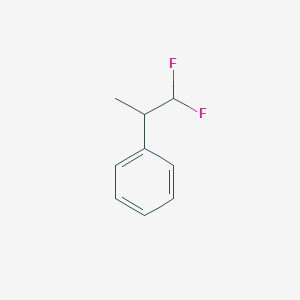
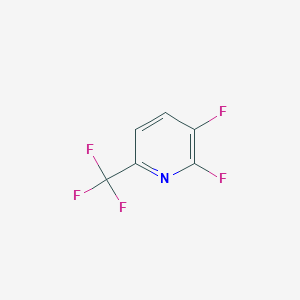
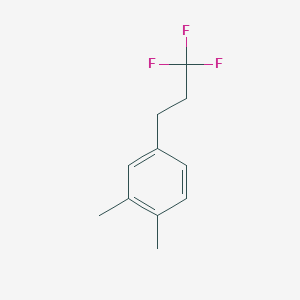
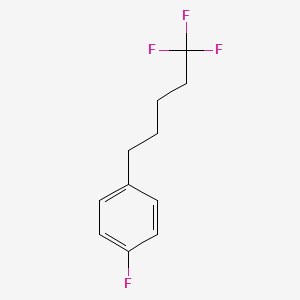
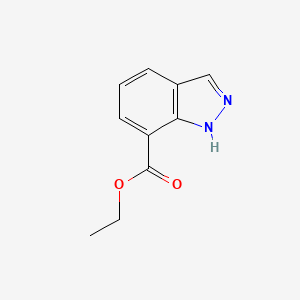
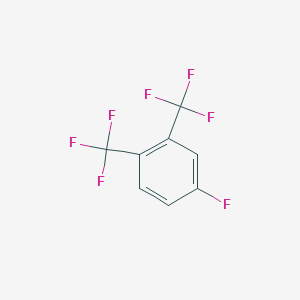

![2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1390605.png)
